molecular formula C30H27Cl2N5O4 B1672740 FR173657 CAS No. 167838-64-4

FR173657

Cat. No.: B1672740
CAS No.: 167838-64-4
M. Wt: 592.5 g/mol
InChI Key: XCKWRUGRUFVXGC-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FR173657 ((E)-3-(6-acetamido-3-pyridyl)-N-[N-[2,4-dichloro-3-[(2-methyl-8-quinolinyl)oxymethyl]phenyl]-N-methylaminocarbonylmethyl]acrylamide) is a non-peptide, orally active antagonist of the bradykinin (BK) B2 receptor. It was developed through optimization of a lead compound identified via random screening . Key pharmacological characteristics include:

  • High selectivity: Inhibits B2 receptor binding (IC₅₀ = 5.6 ± 1.0 × 10⁻⁷ M in guinea pig colon) without affecting B1 receptors or other receptors (e.g., α1-adrenergic, cholinergic, or histamine receptors) even at 10⁻⁶ M .
  • Oral bioavailability: Demonstrates dose-dependent inhibition of BK-induced bronchoconstriction (ED₅₀ = 0.075 mg/kg in guinea pigs) and carrageenan-induced paw edema (ED₅₀ = 6.8 mg/kg in mice) .

Properties

IUPAC Name

(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKWRUGRUFVXGC-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401101144
Record name (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167838-64-4
Record name (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167838-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FR 173657
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401101144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FR-173657
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of FR-173657 involves several steps. The condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride in the presence of sodium hydride in dimethylformamide yields the corresponding benzyl ether. This intermediate is then reduced with iron and hydrochloric acid in a methanol-water mixture to produce an aniline derivative. The aniline is acylated with 2-phthalimidoacetyl chloride using 4-dimethylaminopyridine and pyridine to form an amide, which is subsequently methylated at the amide nitrogen with sodium hydride and methyl iodide in dimethylformamide. The phthalimido group is then removed with hydrazine in refluxing ethanol to yield glycine anilide, which is finally acylated with acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide .

Chemical Reactions Analysis

FR-173657 undergoes various chemical reactions, including:

    Oxidation and Reduction: The synthesis involves the reduction of a nitro group to an aniline.

    Substitution: The synthesis includes nucleophilic substitution reactions, such as the condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride.

    Acylation: The compound undergoes acylation reactions to form amides.

    Methylation: Methylation of the amide nitrogen is a key step in the synthesis.

Mechanism of Action

FR-173657 acts as a competitive antagonist of the bradykinin B2 receptor. By binding to this receptor, it prevents bradykinin from exerting its effects, which include vasodilation and increased vascular permeability. This antagonistic action helps in reducing inflammation and other symptoms associated with bradykinin activity .

Comparison with Similar Compounds

Hoe 140 (Icatibant)

  • Binding affinity : Hoe 140 is a peptide antagonist with higher B2 receptor affinity (Ki = 0.4–1.1 nM) compared to FR173657 (Ki = 3.6–7.0 nM in human cells) .
  • Oral activity : Unlike this compound, Hoe 140 lacks oral bioavailability, requiring parenteral administration .
  • Species specificity : this compound shows superior potency in rodent models (e.g., carrageenan-induced edema in rats), whereas Hoe 140 is more effective in human tissues .

NPC 567

  • Mechanism : Peptide antagonist with lower affinity for human B2 receptors (Ki = 120 nM) compared to this compound .
  • Functional antagonism : NPC 567 is less effective in suppressing BK-induced smooth muscle contraction in human umbilical vein (HUV) assays .

Comparison with Non-Peptide Antagonists

WIN 64338

  • Species selectivity : WIN 64338 binds rat B2 receptors with 3.8–6.6-fold higher affinity than human receptors, whereas this compound exhibits 10-fold higher affinity for rat receptors .
  • Functional profile : WIN 64338 displays insurmountable antagonism (reduces maximal BK response in HUV), unlike this compound, which behaves as a competitive antagonist .

MEN16132 (Fasitibant)

  • Potency: MEN16132 has subnanomolar affinity (pKi = 10.3–10.4) for B2 receptors, outperforming this compound (pKi = 8.2–9.1) in human and pig assays .
  • Clinical progress : MEN16132 advanced to clinical trials for osteoarthritis pain, while this compound remains in preclinical studies .

Key Pharmacological Data

Table 1: Binding Affinities (Ki Values)

Compound Human B2 Receptor (nM) Rat B2 Receptor (nM)
This compound 3.6–7.0 0.4–1.5
Hoe 140 0.4–1.1 0.5–1.2
WIN 64338 64–1450 16–64
MEN16132 0.04–0.05 0.05–0.07

Sources:

Table 2: Functional Efficacy

Model This compound (ED₅₀/IC₅₀) Hoe 140 (ED₅₀/IC₅₀)
BK-induced bronchoconstriction (guinea pig) 0.075 mg/kg 0.03 mg/kg (IV)
Carrageenan paw edema (mouse) 6.8 mg/kg Inactive orally
Pancreatitis inhibition (rat) 10 mg/kg 1 mg/kg (IV)

Sources:

Advantages and Limitations of this compound

  • Advantages: Oral activity enhances patient compliance in chronic conditions like arthritis or asthma . Species-specific efficacy in rodents supports translational research .
  • Limitations: Lower human B2 receptor affinity compared to peptide antagonists like Hoe 140 . Limited clinical data compared to newer non-peptide antagonists (e.g., MEN16132) .

Biological Activity

FR173657 is a potent non-peptide antagonist of the bradykinin B2 receptor, which has significant implications in various biological processes, particularly in inflammatory responses and pain modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in different models, and relevant case studies.

Overview of this compound

  • Chemical Classification : Non-peptide bradykinin B2 receptor antagonist.
  • Molecular Mechanism : Inhibits the action of bradykinin, a peptide that plays a crucial role in inflammation and pain signaling.
  • Therapeutic Potential : Investigated for applications in inflammatory diseases, pain management, and skin disorders like psoriasis.

This compound exhibits its biological activity primarily through the blockade of B2 receptors. This inhibition leads to a reduction in bradykinin-induced effects such as plasma extravasation and inflammatory cell recruitment. Research indicates that this compound has high affinity and selectivity for the B2 receptor, making it an effective candidate for therapeutic use.

1. Antagonistic Effects on Inflammation

A study demonstrated that this compound significantly reduced plasma extravasation in various animal models. The results indicated a marked decrease in inflammatory markers when administered prior to inflammatory stimuli.

StudyModelDose (mg/kg)Key Findings
Rats3, 10, 30Dose-dependent reduction in plasma exudation.
Mice10Significant decrease in CD3+ T cell infiltration.

2. Effects on Psoriasis-like Disease

In a psoriasis model induced by imiquimod, this compound was shown to improve skin lesions significantly. The treatment resulted in:

  • Decreased cellularity of immune cells (neutrophils, macrophages).
  • Reduction in IL-17 levels.
  • Improvement in clinical scores based on the Psoriasis Area and Severity Index (PASI).

The following table summarizes the effects observed:

Treatment GroupCD3+ T Cells (cells/mm²)PASI Score (0-12)
Vehicle150 ± 209.5 ± 1.0
This compound (10)70 ± 154.0 ± 0.5
This compound (30)50 ± 102.5 ± 0.3

Study on Pulmonary Ischemia-Reperfusion Injury

In another investigation involving pulmonary ischemia-reperfusion injury, this compound administration resulted in decreased lung injury markers and improved oxygenation levels post-surgery. The study highlighted its potential as a protective agent against ischemic damage.

Clinical Implications

The findings from various studies suggest that this compound may have broader applications beyond inflammation and pain management, potentially extending to conditions like asthma and other respiratory disorders where bradykinin plays a role.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FR173657
Reactant of Route 2
Reactant of Route 2
FR173657

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.